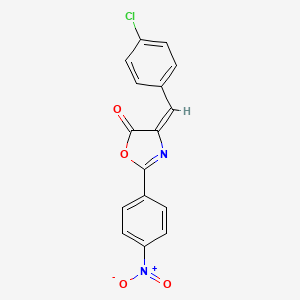
(E)-4-(4-chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 4-nitrophenylacetic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(4-chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-4-(4-chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitrophenyl group suggests potential interactions with nitroreductase enzymes, while the chlorobenzylidene group might interact with other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(4-chlorobenzylidene)-2-phenyl-oxazol-5(4H)-one: Lacks the nitrophenyl group, which might result in different biological activities.
(E)-4-(4-methylbenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and applications.
Uniqueness
(E)-4-(4-chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is unique due to the combination of the chlorobenzylidene and nitrophenyl groups, which confer specific chemical and biological properties. This combination might enhance its potential as a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H9ClN2O4 |
|---|---|
Poids moléculaire |
328.70 g/mol |
Nom IUPAC |
(4E)-4-[(4-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-5-1-10(2-6-12)9-14-16(20)23-15(18-14)11-3-7-13(8-4-11)19(21)22/h1-9H/b14-9+ |
Clé InChI |
MZYTVWRLTXNNSE-NTEUORMPSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B11686392.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one](/img/structure/B11686395.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686396.png)
![Ethyl 4-(biphenyl-4-yl)-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686402.png)
![6-methyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686407.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11686415.png)
![(5Z)-5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11686428.png)
![2-(4-Chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B11686433.png)
methyl}phenol](/img/structure/B11686434.png)
![(2Z,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11686444.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11686451.png)
![Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11686457.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11686461.png)
